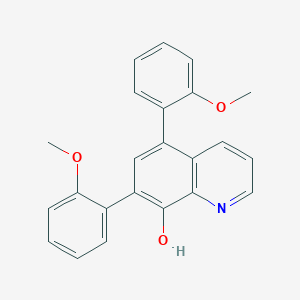

5,7-Bis(2-methoxyphenyl)quinolin-8-ol

Beschreibung

5,7-Bis(2-methoxyphenyl)quinolin-8-ol is a quinoline derivative featuring two 2-methoxyphenyl substituents at positions 5 and 7 of the quinolin-8-ol core. The quinolin-8-ol scaffold is known for its diverse applications, including metal chelation, pharmaceutical activity, and optoelectronic properties . The methoxyphenyl groups confer electron-donating effects, enhancing the compound’s solubility and influencing its interactions with biological targets or metal ions.

Eigenschaften

CAS-Nummer |

648896-56-4 |

|---|---|

Molekularformel |

C23H19NO3 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

5,7-bis(2-methoxyphenyl)quinolin-8-ol |

InChI |

InChI=1S/C23H19NO3/c1-26-20-11-5-3-8-15(20)18-14-19(16-9-4-6-12-21(16)27-2)23(25)22-17(18)10-7-13-24-22/h3-14,25H,1-2H3 |

InChI-Schlüssel |

BGUAQJYRXWDIEV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol typically involves the condensation of appropriate methoxy-substituted benzaldehydes with quinoline derivatives. One common method includes the use of Friedländer synthesis, where 2-aminobenzophenone reacts with methoxybenzaldehyde in the presence of a base to form the quinoline core. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Demethylation of Methoxy Groups

The methoxy substituents undergo acid-catalyzed demethylation to yield hydroxyl groups. For example, treatment with HCl in dioxane at reflux removes methyl groups, producing trihydroxy derivatives . This reaction preserves the quinoline backbone while altering electronic properties and hydrogen-bonding capacity.

Reaction Conditions

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| HCl (conc.) in dioxane | Reflux | 6–8 hr | 5,7-Bis(2-hydroxyphenyl)quinolin-8-ol |

Nucleophilic Substitution at C-7

The electron-deficient C-7 position facilitates nucleophilic substitution. Chlorination using POCl₃ or PCl₅ introduces chlorine, enabling further functionalization (e.g., Suzuki coupling) :

Example Reaction Sequence

-

Chlorination :

-

Suzuki Coupling :

Condensation Reactions via Hydroxyl Group

The hydroxyl group at position 8 participates in condensation reactions:

-

Ether Formation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form 8-alkoxy derivatives .

-

Esterification : Acetylation with acetic anhydride yields 8-acetoxy derivatives, enhancing lipophilicity .

Comparative Reactivity

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 8-Hydroxyquinoline derivative | CH₃I / K₂CO₃ | 8-Methoxyquinoline | 82 |

| 8-Hydroxyquinoline derivative | (CH₃CO)₂O / pyridine | 8-Acetoxyquinoline | 75 |

Electrophilic Aromatic Substitution

The quinoline ring undergoes bromination or nitration at activated positions (C-5 and C-7). Bromination with N-bromosuccinimide (NBS) selectively substitutes the para position relative to the hydroxyl group :

Bromination Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NBS | CHCl₃/THF | 25°C | 5-Bromo-7-(2-methoxyphenyl)quinolin-8-ol |

Complexation with Metal Ions

The hydroxyl and methoxy groups act as chelating sites for transition metals. Coordination with Cu(II) or Fe(III) forms stable complexes, studied for catalytic and antimicrobial applications :

Metal Binding Affinity

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 12.3 | Catalytic oxidation |

| Fe³⁺ | 10.8 | Antibacterial agents |

Oxidation and Reduction

-

Oxidation : NaIO₄ oxidizes the hydroxyl group to a ketone, forming quinoline-5,8-dione derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering π-conjugation .

Oxidation Pathway

Mannich and Betti Reactions

The hydroxyl group facilitates three-component reactions:

-

Mannich Reaction : Reacts with formaldehyde and amines (e.g., morpholine) to form aminomethyl derivatives .

-

Betti Reaction : Condenses with aldehydes and secondary amines to yield α-aminoalkylated products .

Mannich Reaction Example

| Components | Product | Yield (%) |

|---|---|---|

| Formaldehyde + Morpholine | 7-(Morpholinomethyl)-8-hydroxyquinoline | 78 |

Sulfonation and Sulfation

Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) introduces sulfonate groups, enhancing water solubility :

Sulfonation Conditions

| Reagent | Solvent | Product |

|---|---|---|

| PhSO₂Cl / Et₃N | THF | 8-Sulfo-5,7-bis(2-methoxyphenyl)quinoline |

This compound’s versatility in electrophilic substitution, nucleophilic reactions, and metal coordination underpins its utility in drug design and materials science. Further studies exploring its reactivity with emerging catalysts (e.g., photoredox systems) could unlock novel derivatives .

Wissenschaftliche Forschungsanwendungen

5,7-Bis(2-methoxyphenyl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinolin-8-ol Derivatives

Structural and Electronic Comparisons

The substituents at positions 5 and 7 significantly alter the electronic and steric properties of quinolin-8-ol derivatives. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Quinolin-8-ol Derivatives

Key Insights :

Key Insights :

- Methoxyphenyl derivatives exhibit moderate logP values (~3.5), balancing lipophilicity and aqueous solubility, making them suitable for drug design .

- Chlorinated derivatives (e.g., 5,7-Dichloro-8-quinolinol) have higher logP and are classified as hazardous, limiting their therapeutic use .

- Sulfonyl-containing analogs show lower pKa values due to electron-withdrawing effects, enhancing their stability in physiological conditions .

Biologische Aktivität

5,7-Bis(2-methoxyphenyl)quinolin-8-ol is a notable compound within the quinoline derivative class, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol is C23H19NO3. Its structure features two methoxyphenyl groups attached to a quinoline core, which enhances its stability and biological activity. The presence of these substituents is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that 5,7-Bis(2-methoxyphenyl)quinolin-8-ol exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound intercalates into DNA, disrupting replication and transcription processes. It also inhibits specific enzymes involved in cell signaling pathways that are crucial for cancer cell survival .

- Case Studies : In vitro studies have shown that the compound has a low IC50 value against various cancer cell lines, indicating potent anticancer activity. For instance, derivatives of quinoline compounds have been reported to exhibit IC50 values ranging from 0.59 to 1.52 µM against specific cancer cell lines .

Antimicrobial Activity

5,7-Bis(2-methoxyphenyl)quinolin-8-ol has also been investigated for its antimicrobial properties:

- Types of Activity : It demonstrates broad-spectrum antibacterial and antifungal activities. The compound has shown effectiveness against various pathogenic strains including Pseudomonas aeruginosa and Klebsiella pneumonia .

- Research Findings : In one study, derivatives of quinoline compounds were synthesized and tested against six pathogenic strains, revealing significant inhibition zones comparable to standard antibiotics .

Other Biological Effects

Beyond anticancer and antimicrobial activities, the compound has been explored for additional therapeutic effects:

- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress .

- Neuroprotective Effects : Some studies suggest that quinoline derivatives may exhibit neuroprotective properties, although specific data on 5,7-Bis(2-methoxyphenyl)quinolin-8-ol in this context remains limited .

The biological activity of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, leading to disruptions in replication and transcription.

- Enzyme Inhibition : It modulates the activity of various enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : By affecting the balance between pro-apoptotic and anti-apoptotic proteins (e.g., upregulating Bcl-2 and downregulating Bax), the compound promotes programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 5,7-Bis(2-methoxyphenyl)quinolin-8-ol | C23H19NO3 | High | Broad-spectrum |

| Quinolin-8-ol | C9H7NO | Moderate | Moderate |

| 4-Hydroxy-2-quinolone | C9H7NO3 | Low | High |

The unique structural features of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol provide it with enhanced stability and biological activity compared to simpler quinoline derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 5,7-Bis(2-methoxyphenyl)quinolin-8-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via:

- Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce methoxyphenyl groups to a quinolin-8-ol backbone.

- Critical conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, anhydrous solvents (e.g., DMF or THF), and temperatures between 80–120°C.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of aryl boronic acids or halides .

Q. Which analytical techniques are essential for confirming the molecular structure of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), hydroxyl (-OH), and aromatic protons (e.g., δ 3.8–4.0 ppm for OCH₃; δ 8.5–9.0 ppm for quinoline protons).

- IR spectroscopy : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹).

- X-ray crystallography : Resolve 3D structure using SHELX software (e.g., SHELXL-2018 for refinement). Prepare single crystals via slow evaporation of DMSO/EtOH mixtures .

Q. How can researchers quantify the purity and concentration of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol in solution?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica plates with UV detection (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Spectrophotometry : Form a colored complex with Fehling’s solution (Cu²⁺ in basic medium) and measure absorbance at 410 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

- High-performance liquid chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 min .

Q. What safety protocols are critical when handling 5,7-Bis(2-methoxyphenyl)quinolin-8-ol in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Waste disposal : Segregate organic waste and neutralize acidic/basic residues before disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How does 5,7-Bis(2-methoxyphenyl)quinolin-8-ol coordinate with transition metals, and what functional applications arise from these complexes?

- Methodological Answer :

- Coordination behavior : Acts as a bidentate ligand , binding via the quinoline nitrogen and hydroxyl oxygen. Forms planar complexes with Ag(I), Cu(II), or Fe(III) (e.g., [Ag(C₉H₇NO)₂]⁺).

- Applications :

- Catalysis : Ag complexes for C–H activation in cross-coupling reactions.

- Luminescent materials : Metal-organic frameworks (MOFs) for OLEDs (e.g., green emission at 520 nm) .

Q. How can computational chemistry methods predict the electronic properties and reactivity of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol?

- Methodological Answer :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to assess charge-transfer potential.

- Atoms-in-molecules (AIM) analysis : Identify bond critical points (BCPs) to evaluate intramolecular hydrogen bonding (e.g., O–H⋯N interactions).

- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina .

Q. What methodologies are employed to evaluate the biological activity of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol derivatives?

- Methodological Answer :

- Antimicrobial assays :

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against E. coli or S. aureus (range: 2–128 µg/mL).

- Anticancer screening :

- MTT assay : Test cytotoxicity on HeLa or MCF-7 cells (IC₅₀ values via nonlinear regression).

- Mechanistic studies : Fluorescence quenching to assess DNA binding (Kₐ ~10⁴ M⁻¹) .

Q. How do structural modifications (e.g., halogenation) alter the photophysical properties of 5,7-Bis(2-methoxyphenyl)quinolin-8-ol?

- Methodological Answer :

- Halogen substitution : Introduce Br or Cl at position 5 or 7 via electrophilic substitution (e.g., NBS in CCl₄).

- Impact on properties :

- Redshifted absorption : Bromination increases λₘₐₓ by ~20 nm (π→π* transitions).

- Enhanced luminescence : Heavy atom effect improves phosphorescence quantum yield (Φₚ ~0.15 for Br derivatives) .

Contradictions and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.